![molecular formula C18H18O2 B7777986 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid CAS No. 7494-59-9](/img/structure/B7777986.png)
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid
Overview
Description
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid is a chemical compound with the molecular formula C18H18O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a butanoic acid group attached to the 2-position of the dihydrophenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene or its derivatives.
Hydrogenation: Phenanthrene undergoes catalytic hydrogenation to form 9,10-dihydrophenanthrene.
Functionalization: The dihydrophenanthrene is then functionalized with a butanoic acid group through a series of reactions, including Friedel-Crafts acylation and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Friedel-Crafts acylation typically uses aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Phenanthrenequinone and its derivatives.
Reduction Products: Dihydrophenanthrene derivatives.
Substitution Products: Various substituted phenanthrenes.
Scientific Research Applications
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to the biological activity of phenanthrene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Phenanthrenequinone
Dihydrophenanthrene
1-(9,10-Dihydrophenanthren-2-yl)ethanone
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Biological Activity
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a dihydrophenanthrene moiety attached to a butanoic acid chain. The molecular formula is C18H18O2, with a molecular weight of 278.34 g/mol. The presence of both aromatic and carboxylic acid functional groups contributes to its reactivity and biological interactions.
Biological Activity
The compound has been studied for various biological activities, including:
- Antiviral Activity : Initial studies suggest that this compound may inhibit certain viral activities, particularly in the context of hepatitis C virus (HCV) suppression. Its structural similarity to other antiviral agents suggests potential efficacy in this area .
- Antioxidant Properties : Research indicates that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.
- Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in various cancer cell lines. This effect is hypothesized to be mediated through the induction of apoptosis and disruption of cellular homeostasis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, it may help modulate ROS levels within cells, thereby reducing oxidative stress and related cellular damage.
- Inhibition of Viral Replication : The compound's structural characteristics may allow it to interfere with viral replication mechanisms, although detailed studies are needed to elucidate this pathway fully.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antiviral | Potential inhibition of HCV activity | |
Antioxidant | Reduces oxidative stress in cellular models | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study Example
A notable study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with the compound led to significant cell death compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound could be developed further as a potential anticancer agent .
Future Directions
Research into this compound is ongoing, focusing on:
- Mechanistic Studies : Further elucidation of its mechanisms of action is essential for understanding how it can be effectively utilized in therapeutic contexts.
- Clinical Trials : Potential clinical applications will require rigorous testing in clinical trials to evaluate safety and efficacy in human subjects.
- Structural Modifications : Investigating derivatives of this compound may enhance its biological activity and selectivity for specific targets.
Properties
IUPAC Name |
4-(9,10-dihydrophenanthren-2-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8,11-12H,3-4,7,9-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBNZVJRYSEKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCCC(=O)O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322940 | |
Record name | 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-59-9 | |
Record name | NSC402398 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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